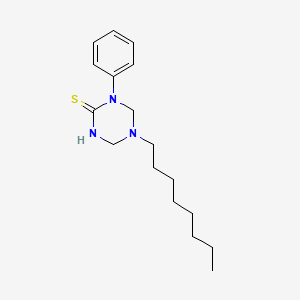
5-Octyl-1-phenyl-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Octyl-1-phenyl-1,3,5-triazinane-2-thione is an organic compound with the molecular formula C17H27N3S. It belongs to the class of triazinane derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an octyl group, a phenyl group, and a triazinane-2-thione core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Octyl-1-phenyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the triazinane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted triazinane derivatives.
Wissenschaftliche Forschungsanwendungen
5-Octyl-1-phenyl-1,3,5-triazinane-2-thion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es laufen Forschungen, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien, Agrochemikalien und Pharmazeutika verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Octyl-1-phenyl-1,3,5-triazinane-2-thion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und so biochemische Prozesse in Zellen beeinflussen. Seine Thiongruppe ist besonders reaktiv, so dass sie kovalente Bindungen mit Zielproteinen eingehen kann und so ihre Aktivität moduliert.
Ähnliche Verbindungen:
1,3,5-Triazinane-2-thion: Ein einfacheres Analog ohne die Octyl- und Phenylgruppen.
5-Octyl-1,3,5-triazinane-2-thion: Fehlt die Phenylgruppe, aber die Octylgruppe ist erhalten.
5-Phenyl-1,3,5-triazinane-2-thion: Fehlt die Octylgruppe, aber die Phenylgruppe ist erhalten.
Einzigartigkeit: 5-Octyl-1-phenyl-1,3,5-triazinane-2-thion ist durch das Vorhandensein sowohl von Octyl- als auch von Phenylgruppen einzigartig, die besondere chemische Eigenschaften und Reaktivität verleihen. Diese Kombination erhöht seine Löslichkeit in organischen Lösungsmitteln und seine Fähigkeit, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Wirkmechanismus
The mechanism of action of 5-Octyl-1-phenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its thione group is particularly reactive, allowing it to form covalent bonds with target proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazinane-2-thione: A simpler analog without the octyl and phenyl groups.
5-Octyl-1,3,5-triazinane-2-thione: Lacks the phenyl group but retains the octyl group.
5-Phenyl-1,3,5-triazinane-2-thione: Lacks the octyl group but retains the phenyl group.
Uniqueness: 5-Octyl-1-phenyl-1,3,5-triazinane-2-thione is unique due to the presence of both octyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination enhances its solubility in organic solvents and its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H27N3S |
|---|---|
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
5-octyl-1-phenyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C17H27N3S/c1-2-3-4-5-6-10-13-19-14-18-17(21)20(15-19)16-11-8-7-9-12-16/h7-9,11-12H,2-6,10,13-15H2,1H3,(H,18,21) |
InChI-Schlüssel |
YFOFTSXAYISUKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1CNC(=S)N(C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10942942.png)
![4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10942945.png)
![2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10942947.png)
![3-hydroxy-2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10942948.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10942952.png)
![1-naphthalen-1-yl-3-[4-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B10942977.png)
![N-ethyl-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10942986.png)

![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10942999.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B10943007.png)
![N-benzyl-2-({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B10943014.png)
![5,7-bis(difluoromethyl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10943018.png)
![Methyl {[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10943020.png)
![3-(4-bromophenyl)-2-[(E)-2-(3-bromophenyl)ethenyl]-6-iodoquinazolin-4(3H)-one](/img/structure/B10943024.png)
